molecular formula C14H12FN3O2 B1445625 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid CAS No. 1395492-92-8

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

Cat. No.: B1445625
CAS No.: 1395492-92-8
M. Wt: 273.26 g/mol
InChI Key: UMORPOGOIAMBJC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable pyrimidine derivative under acidic or basic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid has several scientific research applications, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid stands out due to its unique combination of a fluorophenyl group and a pyrido[4,3-d]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMORPOGOIAMBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856739
Record name 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-92-8
Record name 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
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2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

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